molecular formula C36H44N2O10S B12674278 Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate CAS No. 94109-60-1

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

Cat. No.: B12674278
CAS No.: 94109-60-1
M. Wt: 696.8 g/mol
InChI Key: JBVHZLPYBQHUQH-UHFFFAOYSA-N
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Description

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a dihydroxyphenyl group, and an isopropylammonium group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate typically involves a multi-step process. The initial step often includes the formation of the benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl) intermediate through a condensation reaction between benzyl chloride and 3,5-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This intermediate is then reacted with isopropylamine to form the isopropylammonium derivative. Finally, the compound is treated with sulfuric acid to yield the sulphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The isopropylammonium moiety may interact with cellular receptors, influencing signal transduction pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A bis(2,3-dihydroxypropyl) ether: Known for its use in polymer production and potential endocrine-disrupting effects.

    2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Used in the synthesis of polycarbonate plastics and epoxy resins.

Uniqueness

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

94109-60-1

Molecular Formula

C36H44N2O10S

Molecular Weight

696.8 g/mol

IUPAC Name

benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;sulfate

InChI

InChI=1S/2C18H21NO3.H2O4S/c2*1-13(2)19(11-14-6-4-3-5-7-14)12-18(22)15-8-16(20)10-17(21)9-15;1-5(2,3)4/h2*3-10,13,20-21H,11-12H2,1-2H3;(H2,1,2,3,4)

InChI Key

JBVHZLPYBQHUQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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